2-[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]ethanamine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a trifluoromethyl group attached to the pyridine ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]ethanamine typically involves the reaction of 4-methyl-6-(trifluoromethyl)pyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality. Advanced techniques, such as continuous flow reactors, may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]ethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. These interactions can lead to various biological effects, making the compound valuable for research in drug development and other fields .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethanamine hydrochloride
- N-benzyl-N-methyl-2-[4-(trifluoromethyl)phenyl]ethanamine hydrochloride
- 2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanamine
Uniqueness
2-[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]ethanamine stands out due to its specific trifluoromethyl substitution on the pyridine ring, which imparts unique chemical properties. This makes it particularly useful in applications where fluorinated compounds are desired for their stability, reactivity, and biological activity .
Properties
Molecular Formula |
C9H11F3N2 |
---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
2-[4-methyl-6-(trifluoromethyl)pyridin-2-yl]ethanamine |
InChI |
InChI=1S/C9H11F3N2/c1-6-4-7(2-3-13)14-8(5-6)9(10,11)12/h4-5H,2-3,13H2,1H3 |
InChI Key |
PYIUUPGSDGCLBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)C(F)(F)F)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.